4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-15-3-7-17(8-4-15)26(23,24)21-13-18(22-9-11-25-12-10-22)14-1-5-16(20)6-2-14/h1-8,18,21H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCUBNRVJRKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Substituent Effects on the Sulfonamide Nitrogen
- Target Compound: The sulfonamide nitrogen is substituted with a 2-(4-fluorophenyl)-2-morpholinoethyl group, introducing both lipophilic (fluorophenyl) and hydrophilic (morpholine) components.
- 4-Chloro-N-(4-Fluorophenyl)Benzenesulfonamide (Entry 5, ): Simpler structure with a single 4-fluorophenyl substituent on the sulfonamide nitrogen. Lacks the morpholinoethyl group, resulting in reduced solubility in polar solvents compared to the target compound .
- W-18 (): Features a piperidinylidene ring and a 4-nitrophenylethyl group. Classified as a controlled substance due to opioid receptor activity, unlike the target compound .
Heterocyclic Modifications
- 4-Chloro-N-{3-[(4-Fluorophenyl)-Phenyl-Methoxy]-Azetidine-1-Carbonyl}-Benzenesulfonamide (): Incorporates an azetidine ring and a methoxy-linked biphenyl system. The azetidine introduces conformational rigidity, while the morpholino group in the target compound enhances water solubility .
- 3-Chloro-N-[4-(4-Morpholinylsulfonyl)Phenyl]-1-Benzothiophene-2-Carboxamide (): Replaces the benzene ring with a benzothiophene core.
Physicochemical Properties
- Morpholinoethyl Group: The target compound’s morpholino substituent improves solubility compared to analogs with purely aromatic or alkyl chains (e.g., W-18) .
Spectroscopic Characterization
IR Spectroscopy :
NMR Spectroscopy :
- Target Compound: Aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and fluorophenyl protons (δ 6.9–7.1 ppm). Comparable to Entry 5 (δ 6.82–7.67 ppm for aromatic protons) but with distinct morpholine signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
